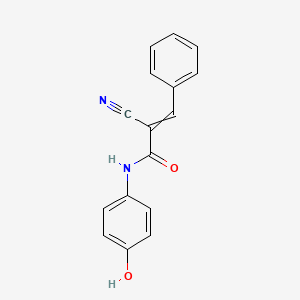![molecular formula C10H12FNO4S B14259708 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide CAS No. 185408-51-9](/img/structure/B14259708.png)
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a dioxolane ring containing a fluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide derivatives with fluoromethyl dioxolane. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoromethanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria . This inhibition disrupts the production of folic acid, leading to the antibacterial effects of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-(Fluoromethyl)-1,3-dioxolan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
Uniqueness
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is unique due to the combination of the fluoromethyl group and the sulfonamide group attached to the dioxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Propriétés
Numéro CAS |
185408-51-9 |
|---|---|
Formule moléculaire |
C10H12FNO4S |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
2-[2-(fluoromethyl)-1,3-dioxolan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H12FNO4S/c11-7-10(15-5-6-16-10)8-3-1-2-4-9(8)17(12,13)14/h1-4H,5-7H2,(H2,12,13,14) |
Clé InChI |
WWSYKTUSMKZMFG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CF)C2=CC=CC=C2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


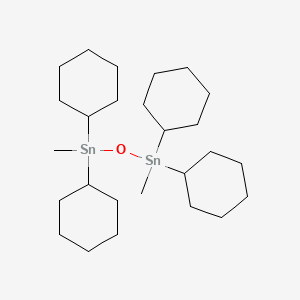
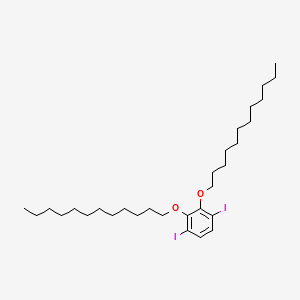
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
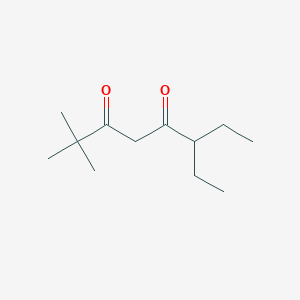
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
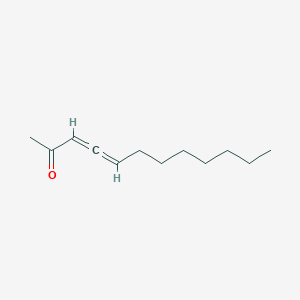
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
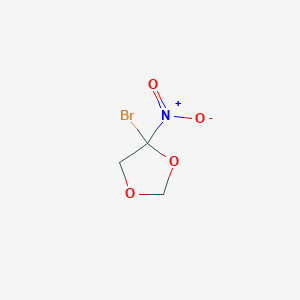
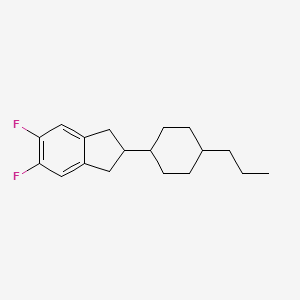
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
